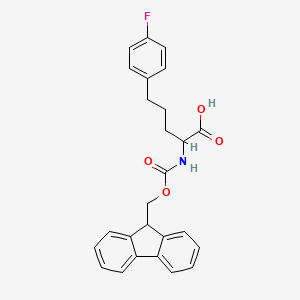
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of a fluorophenyl group adds unique properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc chloride to protect the amino group, followed by a Suzuki-Miyaura coupling reaction to introduce the fluorophenyl group . The reaction conditions for the Suzuki-Miyaura coupling usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Piperidine is often used to remove the Fmoc protecting group under mild conditions.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Removal of the Fmoc group to yield the free amino acid.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is widely used in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of custom peptides for research and development purposes.
Mécanisme D'action
The mechanism of action of Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The fluorophenyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides. The compound’s unique structure allows it to participate in specific pathways and interactions, making it valuable in the design of bioactive peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Fmoc-(S)-2-amino-5-(4-fluorophenyl)pentanoic acid is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence the compound’s reactivity and interactions, making it suitable for specific applications in peptide synthesis and research.
Propriétés
Formule moléculaire |
C26H24FNO4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-fluorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24FNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30) |
Clé InChI |
KJWRTDHHQGWIHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
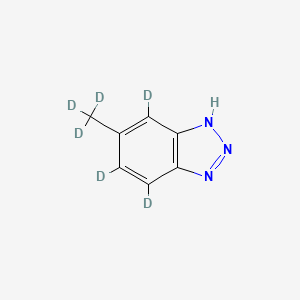
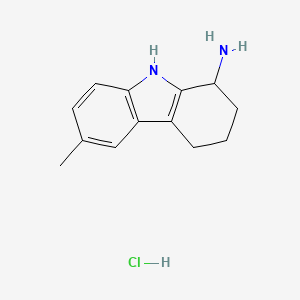

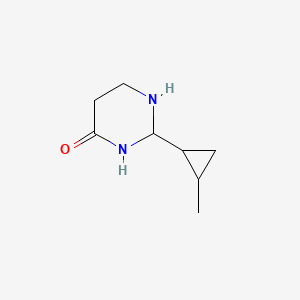
![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)

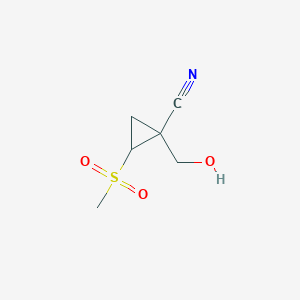
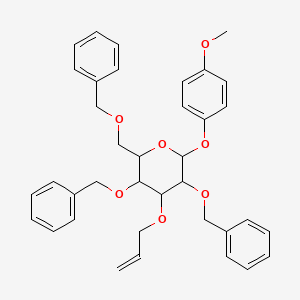

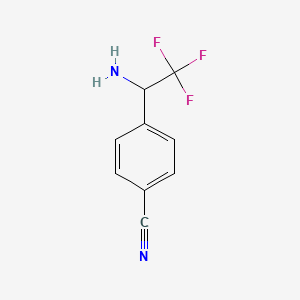
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
